molecular formula C24H20FN3O4S B14117299 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14117299
M. Wt: 465.5 g/mol
InChI Key: IVHCICHKOIXPRR-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system known for its role in modulating biological activity, particularly in receptor binding and enzyme inhibition. Key structural elements include:

  • 6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl-oxoethyl chain: Attached to the 1st nitrogen, this moiety adds steric bulk and hydrogen-bonding capacity, which may influence target selectivity and metabolic stability .

Synthetic routes for analogous compounds (e.g., benzo[b][1,4]oxazin-3(4H)-one derivatives) often employ Cs₂CO₃ or K₂CO₃ in polar aprotic solvents like DMF, followed by spectroscopic validation (¹H NMR, IR) .

Properties

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20FN3O4S/c1-15-2-7-20-19(12-15)26(9-10-32-20)21(29)14-27-18-8-11-33-22(18)23(30)28(24(27)31)13-16-3-5-17(25)6-4-16/h2-8,11-12H,9-10,13-14H2,1H3

InChI Key

IVHCICHKOIXPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl and 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 4-fluorobenzyl group in the target compound enhances electron deficiency compared to coumarin or phenylpyrazolone substituents in analogs . This may alter binding affinities in enzyme-targeted applications.

Solubility: The target compound’s lipophilic benzoxazinone and fluorobenzyl groups likely reduce aqueous solubility relative to the dioxolane-containing analog .

Synthetic Complexity: The target’s benzoxazinone-oxoethyl linker requires multi-step synthesis, similar to the propionyl-linked benzo[b][1,4]oxazin-3(4H)-one derivatives .

Stability and Metabolic Considerations

  • Oxidative Stability: The benzoxazinone ring may resist metabolic degradation better than tetrazole or pyrazolone systems due to reduced ring strain .
  • Hydrolytic Sensitivity : The oxoethyl linker in the target compound is less prone to hydrolysis compared to ester or carboxamide linkages in analogs .

Biological Activity

The compound 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various molecular targets and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core structure, characterized by the following properties:

Property Details
Molecular FormulaC24H20FN3O4S
Molecular Weight465.5 g/mol
IUPAC Name3-(4-fluorophenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione
InChI KeyIVHCICHKOIXPRR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanism involves:

  • Binding to Molecular Targets : The compound may bind to various receptors or enzymes, altering their activity.
  • Modulation of Biochemical Pathways : These interactions can trigger downstream effects that may lead to therapeutic outcomes.

Biological Activity

Research indicates that this compound exhibits significant biological activity across different domains:

Anticancer Activity

Studies have highlighted the compound's potential in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may interact with neuroreceptors and modulate neurotransmitter levels, suggesting a role in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in disease pathways. For instance:

  • Kinase Inhibition : Potential inhibition of kinases involved in cancer signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced the viability of breast and lung cancer cell lines in vitro.
    • Results : The IC50 values were found to be in the low micromolar range.
  • Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
    • Mechanism : This effect was linked to increased levels of neurotrophic factors.

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